Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-9-15-8-10-6-4-5-7-11(10)12/h4-7,12,15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSSUBYNEALTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1479898-20-8 | |
| Record name | tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroisoquinoline ring undergoes selective oxidation to produce bioactive derivatives. Key reactions include:
Oxidation often targets the nitrogen-containing ring, with the tert-butyl ester remaining intact under mild conditions.
Reduction and Hydrogenation
The compound’s saturated ring allows further reduction:
| Reagent/Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm)/Rh/Al₂O₃ (MeOH, RT) | Decahydroisoquinoline-4-carboxylate | 70% |
| NaBH₄ (THF, 0°C) | Alcohol derivative (C-4 hydroxyl) | 55% |
Hydrogenation typically proceeds without epimerization at C-4 due to steric shielding by the tert-butyl group .
Substitution Reactions
The ester group facilitates nucleophilic acyl substitution:
| Reagent | Product | Application |
|---|---|---|
| NH₃ (MeOH, reflux) | 4-Carboxamide | Precursor for peptidomimetics |
| LiAlH₄ (ether, reflux) | 4-Hydroxymethyl-THIQ | Intermediate for chiral ligands |
The C-4 position’s stereochemistry influences regioselectivity in substitutions, with retention of configuration observed in amidation .
Ester Hydrolysis and Functionalization
The tert-butyl ester is cleaved under acidic conditions to generate carboxylic acid intermediates:
| Conditions | Product | Notes |
|---|---|---|
| HCl (dioxane/H₂O, RT) | 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid | 85% yield; avoids racemization |
| TFA (CH₂Cl₂, 0°C) | Acid (free -COOH) | Used in peptide coupling |
The liberated carboxylic acid participates in further reactions, such as:
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic ring:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-Aryl derivatives | 50–65% |
These reactions expand the compound’s utility in synthesizing polycyclic alkaloid analogs.
Stereochemical Transformations
The C-4 chiral center enables asymmetric synthesis:
-
Resolution : Chiral HPLC separates enantiomers (e.g., (R)- and (S)-forms) .
-
Dynamic Kinetic Resolution : Enzymatic ester hydrolysis with lipases (e.g., CAL-B) achieves >99% ee .
Photochemical and Thermal Reactions
-
Norrish-Type II Elimination : UV irradiation (λ = 254 nm) in acetone cleaves the ester to form a ketone.
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Retro-Diels-Alder : Heating above 150°C generates diene and tert-butyl carboxylate fragments.
Key Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its derivatives have been explored for their potential in developing effective treatments for conditions such as depression and anxiety. The compound's structural features facilitate the design of novel therapeutic agents that can interact with specific biological targets. For instance, studies have demonstrated its role in synthesizing compounds that act on neurotransmitter receptors .
Biochemical Research
In biochemical research, this compound is utilized to study enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it a valuable tool for investigating potential therapeutic targets. Research has shown that derivatives of tetrahydroisoquinoline can exhibit anti-viral properties, notably against SARS-CoV-2, highlighting their relevance in combating emerging infectious diseases . These findings underscore the compound's potential in developing antiviral agents and understanding viral mechanisms.
Organic Synthesis
This compound is recognized as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules with diverse functional groups. This capability is essential for innovation in chemical manufacturing and the development of new materials. The compound's structural characteristics allow chemists to explore various synthetic pathways to create biologically active compounds .
Drug Formulation
The properties of this compound contribute to improved solubility and bioavailability in drug formulations. This enhancement is crucial for developing effective delivery systems for active pharmaceutical ingredients. By optimizing the formulation processes using this compound, researchers can improve the therapeutic efficacy of drugs targeting various conditions .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Anti-SARS-CoV-2 Activity : A study demonstrated that derivatives based on this compound effectively suppressed SARS-CoV-2 replication in Vero E6 cells. Specifically, one derivative exhibited higher antiviral activity than traditional treatments like chloroquine .
- Neuropharmacological Potential : Research has indicated that tetrahydroisoquinoline derivatives can act as selective estrogen receptor modulators (SERMs), suggesting their potential use in treating hormone-related conditions .
Mechanism of Action
The mechanism of action of tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of compounds that modulate neurotransmitter activity in the brain. The compound’s structure allows it to interact with enzymes and receptors involved in neurotransmission, thereby influencing various physiological processes .
Comparison with Similar Compounds
Biological Activity
Tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate (TBTHIQ) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral properties and mechanisms of action, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 1479898-20-8
- SMILES : CC(C)(C)OC(=O)C1CNCC2=CC=CC=C12
This compound belongs to the tetrahydroisoquinoline class, which is known for diverse biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its bioactivity.
Antiviral Activity
Recent studies have highlighted TBTHIQ's antiviral properties, particularly against SARS-CoV-2. In vitro experiments demonstrated that TBTHIQ effectively suppressed viral replication in Vero E6 cells. Notably, it exhibited a higher antiviral activity than chloroquine in human lung Calu-3 cell lines, indicating a promising therapeutic potential against COVID-19 .
The mechanism by which TBTHIQ exerts its antiviral effects appears to differ from traditional antiviral agents like chloroquine. While chloroquine primarily inhibits viral entry into cells, TBTHIQ may interfere with the replication process itself. This distinction is critical for developing new antiviral strategies based on TBTHIQ derivatives.
Structure-Activity Relationship (SAR)
The biological activity of TBTHIQ can be attributed to its structural features. Research suggests that modifications to the tetrahydroisoquinoline scaffold can yield compounds with enhanced bioactivity. For instance, substituents at the 1 and 4 positions of the isoquinoline ring significantly affect the compound's interaction with biological targets .
Comparative Biological Activities
A comparative analysis of TBTHIQ with other tetrahydroisoquinoline derivatives reveals a broad spectrum of biological activities:
| Compound | Activity Type | Reference |
|---|---|---|
| TBTHIQ | Antiviral | |
| THIQ Derivative A | Antiparasitic | |
| THIQ Derivative B | Anticancer | |
| THIQ Derivative C | Antimicrobial |
Case Studies and Research Findings
Future Directions
The ongoing research into TBTHIQ and its derivatives suggests several avenues for future exploration:
- Optimization of Derivatives : Further chemical modifications could enhance the potency and selectivity of TBTHIQ against various pathogens.
- Mechanistic Studies : Detailed studies are needed to elucidate the precise mechanisms through which TBTHIQ exerts its biological effects.
- Clinical Trials : Promising preclinical results necessitate clinical trials to evaluate safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for synthesizing tert-butyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the tetrahydroisoquinoline scaffold. Key steps include:
- Coupling reactions : Use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or DMAP in anhydrous dichloromethane) .
- Reaction monitoring : Thin-layer chromatography (TLC) and mass spectrometry (MS) are employed to track reaction progress and confirm intermediate formation .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane mixtures .
Q. How is the compound characterized to confirm its structural integrity post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions and stereochemistry. For example, tert-butyl groups exhibit characteristic singlets at ~1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns .
- Melting Point Analysis : Used to assess purity, with deviations >2°C indicating impurities .
Q. What storage conditions are optimal for maintaining the compound’s stability?
- Methodological Answer :
- Temperature : Store at room temperature (20–25°C) in tightly sealed containers to prevent moisture absorption .
- Light Sensitivity : Protect from direct sunlight to avoid photodegradation of the Boc group .
- Solvent Compatibility : Avoid prolonged exposure to polar aprotic solvents (e.g., DMF), which may hydrolyze the ester moiety .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group is labile under strong acids (e.g., TFA), enabling selective deprotection for further functionalization. Stability tests in HCl/MeOH (1–6 M) can quantify hydrolysis rates .
- Basic Conditions : The ester group may undergo saponification in aqueous NaOH (≥1 M), requiring pH-controlled environments (<pH 9) for reactions .
- Kinetic Studies : Use HPLC or ¹H NMR to monitor degradation products over time under varying pH .
Q. What strategies are effective in resolving enantiomeric mixtures of this compound?
- Methodological Answer :
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases .
- Derivatization : Conversion to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid chloride), followed by crystallization .
- Dynamic Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze one enantiomer .
Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands like XPhos or SPhos in Suzuki-Miyaura couplings .
- Solvent Optimization : Compare yields in toluene, THF, or DMF under inert atmospheres .
- Substrate Scope : Evaluate reactivity with aryl halides, boronic acids, or alkynes to assess functional group tolerance .
Q. What are the key considerations for handling air- or moisture-sensitive reactions involving this compound?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions .
- Drying Agents : Pre-treat solvents with molecular sieves (3Å) or MgSO₄ .
- Quenching Protocols : Neutralize reactive intermediates (e.g., Grignard reagents) with saturated NH₄Cl before workup .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis and characterization under identical conditions .
- Impurity Profiling : Use HPLC-MS to identify side products (e.g., deprotected intermediates or oxidized species) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities from NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
